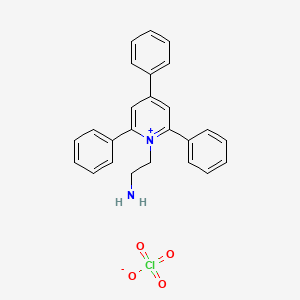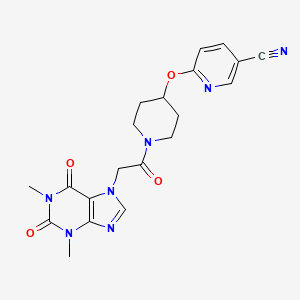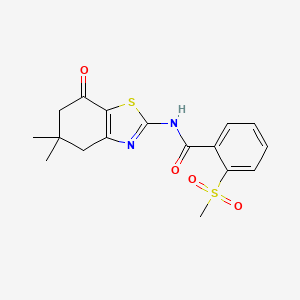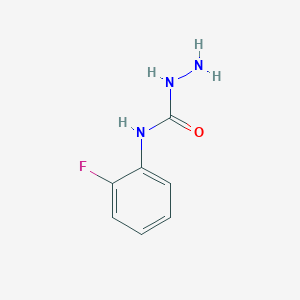
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It likely contains a pyridinium core, which is a common structure in many organic compounds, particularly in biochemistry . The “perchlorate” part suggests the presence of a perchlorate anion (ClO4-) which is a powerful oxidizing agent .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or condensation reactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Pyridinium compounds are often involved in nucleophilic substitution reactions . The presence of the perchlorate anion might make the compound sensitive to heat or shock due to the anion’s strong oxidizing properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridinium compounds are often crystalline solids at room temperature, and perchlorates are often highly soluble in water .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate has been used in organic synthesis, particularly in the conversion of hydrazides into amidopyridinium perchlorates, which can be further processed to produce acylimines and isocyanates (Katritzky, Lewis, & Nie, 1979).
- It reacts with various compounds like ureas and thioureas to synthesize pyridine and pyrimidine derivatives (Zvezdina, Zhdanova, & Dorofeenko, 1979).
- In another study, primary aliphatic amines were converted into thiocyanates and thiocarbonate esters using this compound (Katritzky, Gruntz, Mongelli, & Rezende, 1978).
Structural Analysis and Properties
- Research on the crystal and molecular structure of similar compounds, like 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, provides insights into the structural properties and potential applications of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate (Wojtas, Milart, & Stadnicka, 2006).
Optoelectronic and Biological Applications
- Studies have been conducted on similar pyridinium salts for their photoresponse properties and potential as optoelectronic devices, as well as their ability to bind to DNA, indicating possible applications for 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate in these fields (Mandal et al., 2019).
Corrosion Inhibition
- Pyridinium perchlorates, including those structurally similar to 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, have been investigated as corrosion inhibitors for steel, highlighting another potential application area (Berezhnaya, Shayea, & Chernyavina, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZATXKWEGDHWCE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)





![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)